molecular formula C7H9ClN2 B3389242 2-(Chloromethyl)-3,5-dimethylpyrazine CAS No. 921040-02-0

2-(Chloromethyl)-3,5-dimethylpyrazine

Cat. No. B3389242
CAS RN: 921040-02-0
M. Wt: 156.61 g/mol
InChI Key: VOMKULVQCXDFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-3,5-dimethylpyrazine is a chemical compound that belongs to the pyrazine family. It is widely used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3,5-dimethylpyrazine is not fully understood. However, it is believed to inhibit the growth of bacteria and fungi by interfering with their metabolic pathways. It is also believed to have antitumor properties by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(Chloromethyl)-3,5-dimethylpyrazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have potential use as a vasodilator and an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Chloromethyl)-3,5-dimethylpyrazine in lab experiments is its unique properties and potential applications. It is also relatively easy to synthesize and has a long shelf life. However, one of the limitations of using 2-(Chloromethyl)-3,5-dimethylpyrazine is its potential toxicity. It is important to use proper safety precautions when handling this compound.

Future Directions

There are many potential future directions for the use of 2-(Chloromethyl)-3,5-dimethylpyrazine in scientific research. One potential direction is the synthesis of novel compounds with pharmaceutical applications. Another potential direction is the study of its potential use as a vasodilator and anti-inflammatory agent. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.

Scientific Research Applications

2-(Chloromethyl)-3,5-dimethylpyrazine is widely used in scientific research for its potential applications in various fields. It has been studied for its antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use in the synthesis of novel compounds with pharmaceutical applications.

properties

IUPAC Name

2-(chloromethyl)-3,5-dimethylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5-4-9-7(3-8)6(2)10-5/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMKULVQCXDFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717622
Record name 2-(Chloromethyl)-3,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-3,5-dimethylpyrazine

CAS RN

921040-02-0
Record name 2-(Chloromethyl)-3,5-dimethylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921040-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-3,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-3,5-dimethylpyrazine
Reactant of Route 2
2-(Chloromethyl)-3,5-dimethylpyrazine
Reactant of Route 3
2-(Chloromethyl)-3,5-dimethylpyrazine
Reactant of Route 4
Reactant of Route 4
2-(Chloromethyl)-3,5-dimethylpyrazine
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)-3,5-dimethylpyrazine
Reactant of Route 6
Reactant of Route 6
2-(Chloromethyl)-3,5-dimethylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.